2,2-Difluoro-5-azaspiro[2.4]heptane-5-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For “1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxamide”, the InChI code is "1S/C7H10F2N2O/c8-7(9)3-6(7)1-2-11(4-6)5(10)12/h1-4H2,(H2,10,12)" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Scientific Research Applications
Microbial Degradation in the Environment
Research indicates that polyfluoroalkyl chemicals, which share structural similarities with 2,2-Difluoro-5-azaspiro[2.4]heptane-5-carboxamide, undergo microbial degradation leading to the formation of perfluoroalkyl acids (PFAAs). These degradation processes are crucial for assessing the environmental fate and effects of these compounds. Studies propose investigating important precursors and evaluating microbial degradation pathways, half-lives, and novel degradation intermediates to bridge knowledge gaps (Liu & Avendaño, 2013).
Fate and Transport in the Environment
Understanding the fate and transport of perfluorocarboxylates (PFCAs) is critical. Research estimates that a significant portion of PFCAs is released from fluoropolymer manufacture and use. Their physical-chemical properties suggest accumulation in surface waters, and environmental sinks include sediment burial and deep ocean transport. This understanding is vital for environmental risk assessments of perfluorinated compounds (Prevedouros et al., 2006).
Environmental and Health Risks of Novel Alternatives
The transition to fluorinated alternatives has led to the emergence of new per- and polyfluoroalkyl substances (PFASs) in the environment. A review of these alternatives raises concerns about their safety due to their potential persistence, bioaccumulation, and toxicity. It highlights the need for additional toxicological studies to confirm whether these fluorinated alternatives are safe for long-term use (Wang et al., 2019).
Removal Technologies in Water Treatment
The persistence of perfluoroalkyl and polyfluoroalkyl substances in drinking water treatment processes poses significant challenges. Conventional treatment processes, such as coagulation and sedimentation, do not effectively remove these compounds. Advanced treatment technologies, including activated carbon adsorption, ion exchange, and high-pressure membrane filtration, show promise in effectively removing PFASs from water. This area of research is critical for developing effective strategies to mitigate the presence of PFASs in drinking water (Rahman et al., 2014).
properties
IUPAC Name |
2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2O/c8-7(9)3-6(7)1-2-11(4-6)5(10)12/h1-4H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBGJTGMEVVURP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC2(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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